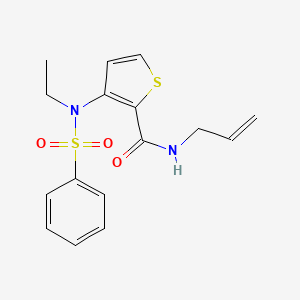

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-[benzenesulfonyl(ethyl)amino]-N-prop-2-enylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-3-11-17-16(19)15-14(10-12-22-15)18(4-2)23(20,21)13-8-6-5-7-9-13/h3,5-10,12H,1,4,11H2,2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFULSTVHZLTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with N-ethylphenylsulfonamide and allyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and sulfonamide group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Core Thiophene Carboxamide Framework

The target compound shares a thiophene-2-carboxamide backbone with multiple analogs:

- N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide : Features a benzimidazole substituent at the 5-position and alkyl groups on the amide nitrogen .

- N-(2-nitrophenyl)thiophene-2-carboxamide : Substituted with a nitrobenzene group at the amide nitrogen .

- Sulfonamido-thiophene carboxamides (CAS examples) : Include variants like N-(3-ethoxybenzyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, which differ in sulfonamido and benzyl substituents .

Key Structural Differences :

Comparison of Yields :

| Reaction Type | Typical Yields | Key Reagents/Conditions |

|---|---|---|

| Amide coupling | High | Acetonitrile reflux, no catalyst |

| Suzuki cross-coupling | 66–81% | Pd(0), K₃PO₄, 1,4-dioxane |

The allyl group in the target compound may require protection/deprotection strategies to avoid side reactions during synthesis.

Physicochemical and Electronic Properties

Solubility and Permeability

- N-alkyl-5-(benzimidazol) analogs : Exhibit moderate solubility (30–50 μg/mL) and high permeability (≥30 × 10⁻⁶ cm/sec), with computed logP values of 3–5 indicating moderate hydrophobicity .

Prediction for Target Compound :

The allyl group may enhance solubility compared to bulkier substituents (e.g., trifluoromethyl in CAS analogs ), while the sulfonamido group could improve permeability via hydrogen-bonding interactions.

NMR and Reactivity Descriptors

- Pyrazole-thiophene derivatives : Computed NMR data showed strong agreement with experimental results (DFT calculations), with chemical hardness (η) and electrophilicity index (ω) used to predict reactivity. Compounds 9c and 9h were highly reactive, while 9d was stable .

- N-(2-nitrophenyl) analog : Dihedral angles between thiophene and benzene rings (8.5–13.5°) suggest moderate conjugation, similar to furan-based analogs .

Target Compound Insights :

The sulfonamido group may increase electron-withdrawing effects, altering frontier molecular orbital (FMO) gaps and reactivity compared to benzimidazole or nitro-substituted analogs .

Pharmacological Potential

- N-alkyl-5-(benzimidazol) analogs : Demonstrated favorable in vitro ADME properties, positioning them as viable drug candidates .

Target Compound Outlook : The allyl group may confer metabolic stability compared to methyl/ethyl substituents, while the sulfonamido group could enhance target binding affinity. Further in vitro studies are needed to validate these hypotheses.

Biological Activity

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological mechanisms, therapeutic implications, and relevant research findings associated with this compound.

Target of Action

The primary target of this compound is the type 2a sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA2a) . This enzyme is crucial for maintaining intracellular calcium homeostasis in cardiac myocytes, which is vital for proper heart function.

Mode of Action

The compound enhances SERCA2a activity, leading to increased Ca²⁺ transport in cardiac sarcoplasmic reticulum vesicles. This results in improved intracellular calcium dynamics, which enhances action potential-induced Ca²⁺ transients and increases the sarcoplasmic reticulum (SR) Ca²⁺ load.

Biochemical Pathways

The enhancement of SERCA2a activity by this compound affects the intracellular calcium regulation pathway . By increasing the endoplasmic reticulum's calcium load, it facilitates better calcium handling during cardiac contraction, which may have therapeutic implications for heart failure and other cardiac conditions.

Anticancer Properties

Recent studies have indicated that thiophene carboxamide derivatives, including this compound, exhibit anticancer properties . In particular, compounds with similar structures have demonstrated sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, leading to significant cytotoxic effects on tumor cells (IC50 < 10 μM) . These findings suggest that this compound could be further developed as an apoptosis inducer in cancer therapy.

Antimicrobial Activity

Research has also explored the antimicrobial potential of thiophene derivatives. Compounds structurally related to this compound have shown promising antibacterial activity against various pathogens, indicating their potential use in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves reacting thiophene-2-carboxylic acid with N-ethylphenylsulfonamide and allyl bromide under basic conditions. This compound serves not only as a potential therapeutic agent but also as a building block for synthesizing more complex molecules in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.